Methyl 5-formyl-2,4-dimethylbenzoate
Description
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 5-formyl-2,4-dimethylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-7-4-8(2)10(11(13)14-3)5-9(7)6-12/h4-6H,1-3H3 |
InChI Key |
VSGHUTNDWFERTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)C(=O)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features, reactivity, and applications of methyl 5-formyl-2,4-dimethylbenzoate and related compounds:
Key Observations:
- Substituent Effects: Methyl vs. Methoxy: Methyl groups (electron-donating) enhance ring activation for electrophilic substitution but reduce solubility compared to methoxy groups (stronger electron donors with resonance effects) . Formyl vs. Bromo/Fluoro: The formyl group enables condensation reactions (e.g., with hydrazines or amines), while bromo/fluoro substituents facilitate halogen-specific reactions (e.g., Suzuki coupling) .
- Core Structure: Benzoate esters (aromatic benzene ring) contrast with pyrrole carboxylates (five-membered heterocyclic ring), leading to differences in electronic properties and biological activity. Pyrrole derivatives, such as those in sunitinib synthesis, exhibit notable anticancer activity .
Reaction Efficiency:
- Methoxy-substituted analogs may require milder conditions due to higher ring activation, whereas methyl groups necessitate stronger electrophiles .
Spectroscopic and Physical Properties
- NMR Data :
- Solubility : Methyl groups reduce polarity compared to methoxy or carboxylic acid derivatives, impacting solvent compatibility .
Q & A
Q. Basic
- NMR Spectroscopy :
- ¹H NMR : Identify the formyl proton (δ ~10.0 ppm, singlet) and methyl ester (δ ~3.9 ppm, singlet). Aromatic protons (δ 7.5–8.5 ppm) confirm substitution patterns .
- ¹³C NMR : The formyl carbonyl (δ ~190 ppm) and ester carbonyl (δ ~165 ppm) are diagnostic .
- IR Spectroscopy : Stretching bands for C=O (ester: ~1720 cm⁻¹; formyl: ~1700 cm⁻¹) and C-O (ester: ~1280 cm⁻¹) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₁H₁₂O₃: 192.0786) .
How does the formyl group in this compound influence its reactivity in nucleophilic addition reactions?
Advanced
The formyl group acts as an electrophilic site, enabling:
- Condensation reactions : Reacts with amines (e.g., hydrazines) to form hydrazones, useful in synthesizing heterocycles like pyrazoles .
- Grignard additions : Alkyl/aryl Grignard reagents add to the formyl carbon, yielding secondary alcohols. Steric hindrance from adjacent methyl groups may slow kinetics, requiring elevated temperatures (40–60°C) .
- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) are less favored due to potential decarbonylation but can proceed with bulky ligands (e.g., SPhos) to stabilize intermediates .
What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Advanced
Discrepancies often arise from:
- Purity variations : Impurities (e.g., unreacted starting materials) may skew bioassay results. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% .
- Solvent effects : Biological activity in DMSO vs. aqueous buffers can differ due to solubility. Pre-screen solubility using dynamic light scattering (DLS) .
- Assay conditions : Standardize cell-based assays (e.g., fixed incubation time, serum-free media) to minimize variability. Dose-response curves (IC₅₀) should be triplicated .
Can this compound serve as a precursor in synthesizing epigenetic modifiers, similar to 5-formylcytosine derivatives?
Advanced
While not directly studied, structural parallels to 5-formylcytosine (5fC) suggest potential:
- Analog synthesis : Replace the cytosine base with the benzoate scaffold to create small-molecule inhibitors of Tet dioxygenases (key enzymes in DNA demethylation) .
- Mechanistic studies : Use the compound to probe steric/electronic effects on enzyme binding via molecular docking (AutoDock Vina) and compare with 5fC’s interaction with Tet proteins .
What are the key considerations for handling and storing this compound to ensure stability?
Q. Basic
- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent oxidation of the formyl group. Desiccate to avoid hydrolysis of the ester .
- Handling : Use gloveboxes for air-sensitive reactions. Quench excess reagents (e.g., NaBH₄ for reductions) with acetone before disposal .
How does the steric environment of this compound affect its participation in cross-coupling reactions?
Advanced
The 2,4-dimethyl groups create steric hindrance, which:
- Limits coupling efficiency : Suzuki-Miyaura reactions with aryl boronic acids require bulky ligands (XPhos) and higher temperatures (80–100°C) to achieve moderate yields (40–60%) .
- Directs regioselectivity : In Ullmann couplings, the formyl group’s electron-withdrawing effect favors para-substitution, but methyl groups may block ortho positions, shifting reactivity to meta .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
